Home > Products > Screening Compounds P78334 > Dichloroisoproterenol
Dichloroisoproterenol - 59-61-0

Dichloroisoproterenol

Catalog Number: EVT-267718
CAS Number: 59-61-0
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dichloroisoproterenol has been used in trials studying the treatment and basic science of Insulin Resistance and Polycystic Ovary Syndrome.
Overview

Dichloroisoproterenol, also known as dichloroisoprenaline, is a significant chemical compound recognized as the first beta blocker developed. This compound is characterized by its non-selective action on both the beta-1-adrenergic and beta-2-adrenergic receptors, functioning as a partial agonist and antagonist at these sites. Despite its low potency, dichloroisoproterenol plays a crucial role in pharmacological studies and the understanding of beta-adrenergic receptor interactions .

Source and Classification

Dichloroisoproterenol is classified under beta-adrenergic antagonists, a category of drugs that block the effects of catecholamines like epinephrine and norepinephrine. It was synthesized in the 1950s by researchers at Eli Lilly, leading to the discovery of beta receptors and their pharmacological blockade . The compound is primarily used in research settings rather than for clinical applications due to its limited therapeutic efficacy .

Synthesis Analysis

Methods

The synthesis of dichloroisoproterenol involves several chemical reactions:

  1. Starting Materials: The synthesis typically begins with 3,4-dichlorophenylacetone.
  2. Reagents: Isopropylamine is then reacted with the starting material.
  3. Reduction: Following the initial reaction, a reduction step is performed to yield dichloroisoproterenol.

This process may include various synthetic routes, often employing catalytic methods for efficiency .

Technical Details

The synthesis can be detailed as follows:

  • Step 1: Reacting 3,4-dichlorophenylacetone with isopropylamine under controlled conditions.
  • Step 2: Utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation to convert intermediates into dichloroisoproterenol.

These methods highlight the importance of precise conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Dichloroisoproterenol has a distinct molecular structure characterized by:

  • Chemical Formula: C10H12Cl2N
  • Molecular Weight: 219.12 g/mol
  • Structure: The compound features two chlorine atoms attached to a phenolic ring, with an isopropanolamine side chain.

The structural configuration allows it to interact effectively with adrenergic receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Dichloroisoproterenol undergoes several key chemical reactions:

  1. Oxidation: Can be oxidized using potassium permanganate to form corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions typically involve hydrogenation processes that yield alcohol derivatives.
  3. Substitution Reactions: Chlorine atoms can be substituted through reactions with sodium iodide in acetone, leading to varied derivatives.

These reactions are essential for understanding the compound's reactivity and potential modifications for research purposes .

Mechanism of Action

Dichloroisoproterenol exerts its effects primarily through binding to beta-adrenergic receptors. Upon binding:

  • The compound activates adenylate cyclase via G protein-coupled mechanisms.
  • This activation leads to increased cyclic adenosine monophosphate levels, influencing various downstream signaling pathways.

The mechanism highlights its role in mediating physiological responses similar to those induced by catecholamines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis in aqueous environments.

These properties are crucial for handling and utilizing dichloroisoproterenol in laboratory settings .

Applications

Dichloroisoproterenol has several scientific applications:

  1. Research Tool: Used extensively in studies investigating beta-adrenergic receptor interactions and signaling pathways.
  2. Pharmacological Studies: Serves as a model compound for developing new beta blockers.
  3. Biological Research: Contributes to understanding physiological roles of adrenergic receptors in various tissues.

Although not used clinically, its historical significance in pharmacology underscores its value in ongoing research efforts .

Historical Development and Role in Beta-Adrenergic Receptor Research

Emergence as the First Beta-Adrenergic Antagonist

Dichloroisoproterenol (DCI, 3,4-dichloro-isoproterenol) emerged as a pivotal compound in pharmacological history when it was synthesized in 1958 by researchers at Eli Lilly Laboratories. Originally investigated for its potential bronchodilator properties, DCI unexpectedly demonstrated the ability to selectively block the physiological effects of isoproterenol – a potent sympathomimetic amine. This discovery provided the first experimental evidence supporting Raymond P. Ahlquist's then-controversial 1948 theory proposing the existence of two distinct adrenergic receptor subtypes (α and β). Ahlquist had postulated that excitatory responses (vasoconstriction, uterine contraction) were mediated by α-receptors, while inhibitory responses (vasodilation, bronchodilation) and cardiac stimulation were mediated by β-receptors [1] [3].

DCI functioned as a competitive antagonist at β-adrenergic receptors, inhibiting cardiac stimulation, bronchodilation, and uterine relaxation induced by catecholamines. Its mechanism involved binding to β-adrenergic receptors without activating them to the full extent of endogenous agonists, thereby preventing catecholamine binding and subsequent receptor activation. This competitive inhibition was reversible and dose-dependent, establishing a fundamental pharmacological principle for receptor blockade. Crucially, DCI exhibited intrinsic sympathomimetic activity (ISA), meaning it could partially stimulate the β-receptors it blocked, particularly in the absence of catecholamines. This partial agonism manifested as mild stimulatory effects on cardiac tissue even while it blocked the effects of stronger agonists like isoproterenol or epinephrine [1] [3] [5].

Despite its groundbreaking role as the first β-adrenergic antagonist, DCI possessed significant limitations that precluded clinical development. Its pronounced ISA and relatively weak antagonistic potency rendered it therapeutically ineffective for conditions like angina pectoris, where profound and sustained blockade was needed to reduce cardiac oxygen demand. Furthermore, concerns existed about potential undesirable cardiac stimulation due to its partial agonist effects. Consequently, while DCI served as an indispensable "proof-of-principle" compound confirming the existence and pharmacological accessibility of β-adrenergic receptors, it remained a research tool rather than a therapeutic agent [1] [2] [5].

Table 1: Key Pharmacological Properties of Dichloroisoproterenol (DCI)

PropertyCharacteristicSignificance
Receptor Targetβ-Adrenergic Receptors (non-selective, β1 and β2)First compound demonstrating specific blockade of Ahlquist's proposed β-receptors
Primary ActionCompetitive AntagonismReversibly inhibited catecholamine binding and receptor activation
Intrinsic Sympathomimetic Activity (ISA)Present (Partial Agonist)Produced submaximal receptor stimulation, limiting its blocking efficacy and causing residual cardiac stimulation
Clinical UtilityNoneISA and low potency prevented therapeutic use; served as a critical research tool validating β-receptor concept
Research ImpactValidation of β-Adrenergic Receptor TheoryProvided definitive experimental proof for Ahlquist's receptor classification, enabling targeted drug development

Influence on the Development of Pronethalol and Propranolol

The discovery of DCI's β-blocking properties captured the attention of pharmacologist Sir James W. Black at Imperial Chemical Industries (ICI) in the late 1950s. Black recognized the profound therapeutic potential of inhibiting cardiac β-receptors to reduce myocardial oxygen demand in angina pectoris, offering a fundamentally different approach than existing coronary vasodilators. Using DCI as the chemical and pharmacological prototype, Black and his team embarked on a systematic medicinal chemistry program to synthesize analogs with improved potency, reduced ISA, and better safety profiles [2] [5].

Their strategy focused on modifying the catechol ring structure of isoproterenol, similar to the dichloro-substitution in DCI, but seeking alternatives to eliminate partial agonism. This effort led to the synthesis of pronethalol in 1960. Pronethalol retained β-adrenergic blocking activity but exhibited significantly reduced ISA compared to DCI. It became the first clinically tested β-blocker in 1962 and demonstrated efficacy in alleviating angina symptoms. However, pronethalol's clinical journey was short-lived. Animal toxicity studies revealed it caused thymic tumors in mice, indicating carcinogenic potential and leading to its withdrawal from widespread clinical use. It was reserved only for life-threatening situations under strict supervision [1] [5].

The safety concerns surrounding pronethalol intensified efforts at ICI. Further structural optimization, involving replacing the naphthalene ring system of pronethalol with an oxygen-containing bridge forming a naphthoxypropanolamine structure, yielded propranolol (ICH 45520). Propranolol represented a monumental advancement: it was a potent, competitive β-adrenergic antagonist devoid of ISA ("pure blocker") and showed no carcinogenic signals in preclinical models. Launched clinically in 1965 under the trade name Inderal, propranolol rapidly became the gold standard β-blocker. Its efficacy extended beyond angina to hypertension, cardiac arrhythmias, and later, numerous other conditions. Propranolol's success validated Black's hypothesis and revolutionized cardiovascular pharmacotherapy. Sir James Black's foundational work, initiated with DCI as the starting point, earned him the Nobel Prize in Physiology or Medicine in 1988 [1] [2] [5].

Table 2: Evolution from DCI to Clinically Successful Beta-Blockers

CompoundKey Structural FeatureISAPotency vs. DCIClinical Status & Impact
Dichloroisoproterenol (DCI)3,4-Dichloro substitution on catechol ringHigh1.0 (Reference)Research tool only; proved β-receptor existence and blockability
PronethalolNaphthalene ring systemLow/ModerateHigher than DCIFirst clinical β-blocker (1962); withdrawn due to carcinogenicity in mice
PropranololNaphthoxypropanolamineNoneSignificantly HigherFirst safe, potent, non-selective β-blocker (1965); revolutionized CV therapy; Nobel Prize

Impact on the Classification of Adrenergic Receptor Subtypes

The pharmacological characterization of DCI played an unexpectedly crucial role in the subsequent subdivision of β-adrenergic receptors. While DCI itself was non-selective, its use as a tool compound helped reveal differences in receptor populations across tissues. Early work demonstrated that DCI effectively blocked β-receptor mediated responses in both cardiac (stimulatory) and bronchial/smooth muscle (inhibitory) tissues. This initially supported the concept of a single β-receptor type [1] [3].

However, the quest for improved selectivity based on DCI's structure soon led to compounds exhibiting differential blocking effects. This fueled the hypothesis that β-receptors might not be homogeneous. In 1967, Lands and colleagues conducted systematic pharmacological studies comparing the rank order of agonist potencies and the relative blocking potency of antagonists, including DCI derivatives, across various tissues. Their seminal work proposed the existence of two distinct subtypes of β-adrenergic receptors:

  • β1-Receptors: Predominantly located in the heart and adipocytes, mediating cardiac stimulation (inotropy, chronotropy) and lipolysis.
  • β2-Receptors: Predominantly located in bronchial, vascular (skeletal muscle), and uterine smooth muscle, mediating relaxation (bronchodilation, vasodilation, uterine relaxation) [1] [2].

DCI and the early non-selective blockers like propranolol blocked both β1 and β2 receptors. The development of practolol, the first clinically available cardioselective β1-blocker (though later withdrawn for non-cardiac toxicity), provided direct clinical evidence supporting Lands' subclassification. Selective β1-blockers like atenolol and metoprolol were subsequently developed, offering advantages in patients with respiratory conditions by sparing bronchial β2-receptors to a significant degree (especially at lower doses) [1] [5].

Furthermore, the existence of DCI-resistant adrenergic responses in certain tissues (like adipose tissue) eventually led to the identification of a third subtype, the β3-adrenergic receptor, which is insensitive to blockade by most conventional β-blockers like propranolol. Thus, DCI's legacy extends beyond being the first blocker; it served as a critical tool and conceptual springboard that enabled the pharmacological differentiation and molecular understanding of β-adrenergic receptor diversity, fundamentally shaping the classification system used today [1].

Table 3: Beta-Adrenergic Receptor Subtypes and Impact of DCI on Classification

Receptor SubtypePrimary LocationsKey FunctionsBlockade by DCIClinical Significance of Subclassification
β1Heart, Juxtaglomerular cellsIncreased heart rate/contractility, Renin releaseYesDevelopment of cardioselective blockers (e.g., atenolol, metoprolol) for CV diseases with less bronchospasm risk
β2Bronchial, Vascular smooth muscleBronchodilation, Vasodilation, Uterine relaxationYesNon-selective blockers (like propranolol) can cause bronchoconstriction; Subclassification explains this side effect
β3Adipose tissueLipolysis, ThermogenesisNoResistance to classic β-blockers; identified later partly due to DCI/propranolol-insensitive responses

Properties

CAS Number

59-61-0

Product Name

Dichloroisoproterenol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3

InChI Key

VKMGSWIFEHZQRS-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

Dichloroisoproterenol; Dichlorisoprenaline; BRN 2807251;

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.